4-(1,3-benzodioxol-5-ylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17NO7 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.10050188 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antitumor Activity : A novel series of compounds, including those structurally related to "4-(1,3-benzodioxol-5-ylmethylene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one", were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity for certain compounds, indicating their potential as leads for cancer therapy development (Ibrahim A. Al-Suwaidan et al., 2016).
Polymer Chemistry Applications : Research into the synthesis of ring-fused cyclic ketones via domino Friedel-Crafts reactions of functionalized 5-membered heterocyclic perchlorates, including oxazolone derivatives similar to the mentioned compound, has been conducted. This work contributes to the field of polymer chemistry, providing insights into the synthesis of novel polymeric materials (M. Mahmoud et al., 2013).
Materials Science
Liquid Crystalline Oligomers : Research on star-shaped triphenylene discotic liquid crystalline oligomers and their hydrogen-bonded supramolecular complexes with simple acids has shown potential applications in advanced materials science. The study emphasizes the self-assembly and thermal behavior of these oligomers, which could be relevant for the development of novel liquid crystal displays and other photonic devices (K. Zhao et al., 2015).
Optical Properties : A study on the second-order optical behavior of similar compounds has highlighted their potential in non-linear optics. These materials exhibit significant second-order harmonic generation values, indicating their usefulness in optical switching and computing (Huahui Song et al., 2004).
Chemistry
Cycloaddition Reactions : Research into polar [3 + 2] cycloaddition reactions of carbonyl ylides with aldehydes and imines, involving compounds with structural similarities, provides valuable insights into synthetic chemistry. These reactions are crucial for the construction of complex molecular architectures in drug discovery and development (Ghenia Bentabed-Ababsa et al., 2009).
Properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-16-8-12(9-17(24-2)18(16)25-3)19-21-13(20(22)28-19)6-11-4-5-14-15(7-11)27-10-26-14/h4-9H,10H2,1-3H3/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREISZAYJLGSHS-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.